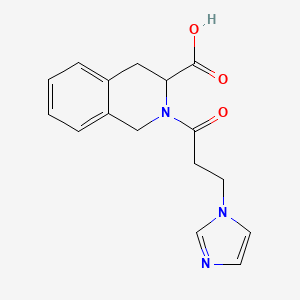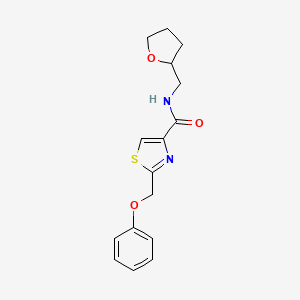![molecular formula C18H16ClNO8 B7469679 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has been synthesized by researchers to study its potential applications in scientific research. This compound is also known as "Perchloric acid" and has been found to have potential therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid are still being studied. However, it has been found to have anti-inflammatory properties and has been shown to reduce the growth of cancer cells in vitro. It has also been found to have potential applications in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its complex synthesis method, which requires a high level of expertise in organic chemistry, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. One potential direction is to study its potential applications in the treatment of autoimmune disorders. Another direction is to study its mechanism of action in order to better understand its potential therapeutic applications. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound in order to maximize its therapeutic effects.
Conclusion:
In conclusion, 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a synthetic compound that has potential applications in scientific research. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders and cancer. However, further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
Métodos De Síntesis
The synthesis of 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid is a complex process that involves several steps. The first step is the preparation of 2-aminoacetic acid, followed by the synthesis of 2-(4-Methoxyphenyl)chromen-4-ylidene. The final step involves the reaction of 2-aminoacetic acid with 2-(4-Methoxyphenyl)chromen-4-ylidene to form 2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid. The synthesis of this compound requires a high level of expertise in organic chemistry and should only be carried out by trained professionals.
Aplicaciones Científicas De Investigación
2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune disorders. It has also been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[[2-(4-methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4.ClHO4/c1-22-13-8-6-12(7-9-13)17-10-15(19-11-18(20)21)14-4-2-3-5-16(14)23-17;2-1(3,4)5/h2-10H,11H2,1H3,(H,20,21);(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGYPTALPKYMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NCC(=O)O)C3=CC=CC=C3O2.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)


